环巴胺

描述

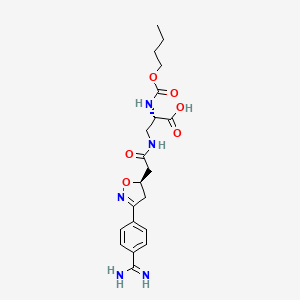

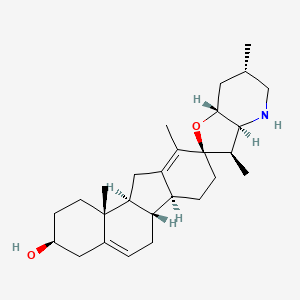

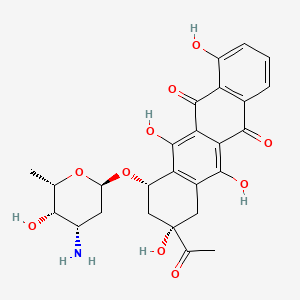

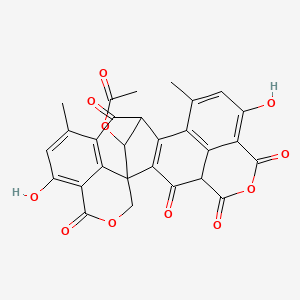

Cyclopamine, also known as 11-deoxojervine, is a naturally occurring steroidal alkaloid. It is a teratogenic component found in the corn lily (Veratrum californicum). Cyclopamine gained attention due to its ability to induce birth defects, such as cyclopia (the development of a single eye), when consumed by pregnant animals . This compound was first identified in the 1950s when sheep in Idaho gave birth to cyclopic lambs after grazing on corn lily .

科学研究应用

环巴胺具有广泛的科学研究应用:

作用机制

环巴胺通过抑制 Hedgehog 信号通路发挥作用。 它特异性地结合并拮抗跨膜受体 Smoothened (SMO),阻止下游信号成分的激活 . 这种抑制会破坏该通路,导致参与细胞生长和分化的基因表达受到抑制 .

生化分析

Biochemical Properties

Cyclopamine interacts with the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development . It specifically targets the Smoothened (Smo) receptor, inhibiting the pathway . This interaction with the Smo receptor is a key aspect of Cyclopamine’s biochemical activity.

Cellular Effects

Cyclopamine has significant effects on various types of cells and cellular processes. It has been shown to decrease oxygen consumption in non-small-cell lung cancer (NSCLC) cell lines, suppress cell proliferation, and induce apoptosis . It also increases reactive oxygen species (ROS) generation, mitochondrial membrane hyperpolarization, and mitochondrial fragmentation, thereby disrupting mitochondrial function in NSCLC cells .

Molecular Mechanism

Cyclopamine exerts its effects at the molecular level by interrupting the Sonic hedgehog (Shh) pathway . In healthy development, the Shh gene codes for Shh proteins. These proteins have a high affinity for the surface membrane protein patched. Upon binding, Shh proteins inhibit patched . Cyclopamine interrupts this process, thereby altering the pathway and ultimately causing birth defects .

Temporal Effects in Laboratory Settings

Cyclopamine’s effects over time in laboratory settings have been observed in various studies. For instance, it has been found that cyclopamine, like glutamine depletion, causes a substantial decrease in oxygen consumption in a number of NSCLC cell lines . This indicates that the effects of cyclopamine can change over time under laboratory conditions.

Dosage Effects in Animal Models

The effects of cyclopamine vary with different dosages in animal models. High concentrations of cyclopamine have shown cytotoxic effects on cancer cells . It has been noted that at high doses, cyclopamine has a potential teratogenic effect, causing many potential side effects, including weight loss, dehydration, and death .

Metabolic Pathways

Cyclopamine is involved in the Hedgehog signaling pathway, where it interacts with the Smoothened (Smo) receptor . This interaction affects the metabolic flux within this pathway.

Transport and Distribution

It is known that cyclopamine’s poor water solubility initially impeded the development of formulations for administration to animals .

Subcellular Localization

It is known to interact with the Smoothened (Smo) receptor, which is a seven-transmembrane protein . This suggests that cyclopamine may be localized to the cell membrane where it can interact with this receptor.

准备方法

环巴胺可以从玉米百合的根和根茎中提取。由于植物来源有限,已经开发了合成路线。一种方法使用脱氢表雄酮作为起始原料。 合成包括生物模拟重排以形成 C-nor-D-homo 甾体核心,以及立体选择性还原偶联/(双)环化序列以建立 (E)/F 环部分 . 这种方法提供了一种可扩展的方法来生产克级环巴胺。

化学反应分析

相似化合物的比较

环巴胺经常与其他甾体生物碱进行比较,例如毛地黄毒苷和藜芦碱。 虽然毛地黄毒苷在结构上与环巴胺相似,但它不同之处在于在碳-11 上有一个酮基而不是一个亚甲基 . 藜芦碱,另一种相关化合物,不具有环巴胺和毛地黄毒苷的致畸作用 . 环巴胺抑制 Hedgehog 通路的独特能力使其与这些类似化合物区分开来,使其成为癌症研究和治疗开发中的一种有价值的工具 .

参考文献

属性

IUPAC Name |

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO2/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASFUMOKHFSJGL-LAFRSMQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043709 | |

| Record name | Cyclopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

A NUMBER OF VERATRUM ALKALOIDS WERE TESTED IN PREGNANT SHEEP FOR TERATOGENICITY. THE COMPOUNDS JERVINE, CYCLOPAMINE...AND CYCLOPOSINE...PRODUCED DEFORMITIES SIMILAR TO NATURAL CASES. THE 3 TERATOGENIC COMPOUNDS ARE CLOSELY RELATED STEROIDAL FURANOPIPERIDINES, BUT CYCLOPAMINE IS THE TERATOGEN OF NATURAL IMPORTANCE BECAUSE OF PLANT CONCN. CLOSELY RELATED COMPD DEVOID OF THE FURAN RING DID NOT PRODUCE CYCLOPIA IN SHEEP, SUGGESTING THAT AN INTACT FURAN RING WAS REQUIRED FOR ACTIVITY, PERHAPS CONFERRING SOME ESSENTIAL CONFIGURATION ON THE MOLECULE. | |

| Record name | CYCLOPAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

4449-51-8 | |

| Record name | Cyclopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4449-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH658AJ192 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cyclopamine exert its anti-cancer effects?

A1: Cyclopamine acts as a potent antagonist of the Hedgehog (Hh) signaling pathway [, , ]. Specifically, it binds to and inhibits the activity of Smoothened (SMO), a key transmembrane protein involved in signal transduction within the Hh pathway [, , ]. By disrupting this pathway, cyclopamine effectively inhibits the expression of downstream target genes that regulate cell growth, proliferation, differentiation, and survival, ultimately leading to tumor suppression [, , , , , ].

Q2: What are the downstream consequences of cyclopamine-mediated Hh pathway inhibition?

A2: Inhibition of the Hh pathway by cyclopamine triggers a cascade of downstream events, including:

- Reduced cell proliferation: Cyclopamine effectively arrests the cell cycle, predominantly at the G0/G1 phase, leading to decreased DNA synthesis and cell division in various cancer cell lines [, , , , ].

- Induction of apoptosis: Cyclopamine promotes programmed cell death in cancer cells, characterized by morphological changes such as nuclear fragmentation and chromatin condensation. This effect is often associated with alterations in the expression of pro-apoptotic and anti-apoptotic proteins [, , , , , ].

- Suppression of invasion and metastasis: Studies demonstrate that cyclopamine can inhibit the migratory and invasive capacity of cancer cells, potentially by downregulating matrix metalloproteinases (MMPs) involved in extracellular matrix degradation [, ].

Q3: What is the molecular formula and weight of cyclopamine?

A3: Cyclopamine has a molecular formula of C27H41NO2 and a molecular weight of 411.62 g/mol.

Q4: Has computational chemistry been employed to study cyclopamine?

A4: Yes, computational modeling has been used to investigate the interactions of cyclopamine with its target protein, Smoothened (SMO) []. Molecular dynamics simulations have revealed that the binding position of cyclopamine on SMO dictates its agonistic or antagonistic effects []. These studies provide valuable insights into the structure-activity relationship of cyclopamine and can guide the design of more potent and selective Hh pathway inhibitors.

Q5: What is known about the structure-activity relationship of cyclopamine and its analogs?

A5: While cyclopamine exhibits promising anti-cancer activity, it suffers from limitations such as poor solubility and potential off-target effects. Researchers have synthesized and evaluated various cyclopamine analogs to improve its pharmacological properties. For instance, hydroxylated cyclopamine analogs have been isolated from Veratrum californicum, and their ability to inhibit the Hh pathway has been assessed []. These studies contribute to the understanding of the structural features essential for cyclopamine's activity and guide the development of improved Hh inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.

Q6: What are the challenges associated with cyclopamine formulation and delivery?

A6: Cyclopamine exhibits poor solubility in aqueous solutions, hindering its formulation and bioavailability. To overcome this limitation, researchers are exploring various drug delivery systems, including nanoparticles and other nanoformulations, to improve cyclopamine's solubility, stability, and targeted delivery to tumor sites [].

Q7: What is the pharmacokinetic profile of cyclopamine?

A7: Studies in sheep have revealed that cyclopamine exhibits a short elimination half-life (approximately 1.1 hours) following intravenous administration []. This rapid clearance necessitates frequent dosing or alternative delivery methods to maintain therapeutic concentrations. Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of cyclopamine in different animal models and humans.

Q8: What evidence supports the anti-cancer activity of cyclopamine?

A8: Extensive preclinical studies have demonstrated the anti-cancer efficacy of cyclopamine in various in vitro and in vivo models:

- In vitro studies: Cyclopamine effectively inhibits the proliferation and induces apoptosis in a wide range of cancer cell lines, including those derived from breast cancer, pancreatic cancer, medulloblastoma, and gastric cancer [, , , , , , , , , , ].

- In vivo studies: Animal models have shown that cyclopamine can suppress tumor growth and metastasis in xenograft and orthotopic models of various cancers [, , , ]. Notably, cyclopamine has demonstrated efficacy against medulloblastoma, a highly malignant pediatric brain tumor, both alone and in combination with other agents like lovastatin [, ].

Q9: Can cancer cells develop resistance to cyclopamine treatment?

A9: Yes, prolonged exposure to cyclopamine can lead to the development of drug resistance in certain cancer cell lines [, ]. Resistance mechanisms may involve alterations in the Hh signaling pathway itself, such as mutations in SMO or upregulation of downstream signaling molecules. Additionally, cancer stem cells, a subpopulation of tumor cells with enhanced self-renewal and tumor-initiating capacity, may contribute to cyclopamine resistance [, , ]. Strategies to overcome cyclopamine resistance are an active area of research and may involve combining cyclopamine with other targeted therapies or developing novel Hh pathway inhibitors that circumvent known resistance mechanisms.

Q10: What are the known toxicities associated with cyclopamine?

A10: Cyclopamine is a teratogenic compound, meaning it can interfere with fetal development and cause birth defects [, , ]. Its teratogenic effects are attributed to its disruption of the Hh signaling pathway, which plays a critical role in embryonic development. While the teratogenic potential of cyclopamine limits its use during pregnancy, it has also spurred research into its potential as an anti-cancer agent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid](/img/structure/B1684234.png)

![Propanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1)](/img/structure/B1684244.png)

-lambda5](/img/structure/B1684246.png)